3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate
CAS No.:
Cat. No.: VC16370727
Molecular Formula: C20H25NO6
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25NO6 |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | (3,4,7-trimethyl-2-oxochromen-5-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C20H25NO6/c1-11-9-14(17-12(2)13(3)18(23)26-15(17)10-11)25-16(22)7-8-21-19(24)27-20(4,5)6/h9-10H,7-8H2,1-6H3,(H,21,24) |
| Standard InChI Key | WGCODUQYQAKBRG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)CCNC(=O)OC(C)(C)C |
Introduction
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 375.4 g/mol
Structural Description
This compound contains:
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A chromone core (2H-chromen-2-one), a structural motif commonly found in flavonoids.
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Three methyl groups substituted at positions 3, 4, and 7 on the chromone ring.
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A beta-alanine derivative with a tert-butoxycarbonyl (Boc) protective group attached to the nitrogen atom.
Functional Groups
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Chromone Core: Contributes to the compound's aromatic properties and potential biological activity.
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Beta-Alaninate Moiety: Provides a flexible linker for conjugation or interaction with biological targets.
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Boc Group: Acts as a protective group, increasing stability during synthetic processes.
Synthesis
The synthesis of this compound likely involves:
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Chromone Derivative Preparation: Functionalization of the chromone core to introduce methyl groups at specific positions.
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Beta-Alanine Coupling: Reaction of the chromone derivative with beta-alanine or its derivatives.
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Boc Protection: Introduction of the Boc group to protect the amine functionality, enhancing stability during further reactions.
Pharmacological Potential
The chromone scaffold is widely recognized for its diverse biological activities, including:
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Antioxidant
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Anti-inflammatory
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Anticancer
The specific substitution pattern in this compound (methyl groups and beta-alanine derivative) may enhance its pharmacokinetic properties or target specificity.
Research Applications
This compound can be utilized in:
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Drug discovery programs targeting enzymes or receptors associated with chromones.
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Structural biology studies to understand ligand-receptor interactions.
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Synthetic chemistry as an intermediate for more complex molecules.
Spectroscopic Characterization
To confirm its structure, the following techniques are typically employed:
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NMR Spectroscopy: Proton () and Carbon () spectra to identify chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS): To verify molecular weight.
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Infrared (IR) Spectroscopy: To detect characteristic functional group vibrations (e.g., carbonyl groups).
Purity
The compound is often provided with a purity level of 95%, suitable for most research applications.
Limitations and Future Directions
While this compound shows promise for research applications, its specific biological activities and mechanisms of action remain underexplored. Future studies could focus on:
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Screening for activity against specific enzymes or receptors.
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Modifying its structure to optimize pharmacological properties.
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Investigating its metabolic stability and bioavailability in vivo.
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